![molecular formula C18H19BrN2O5S B4543593 3-bromo-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4543593.png)
3-bromo-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide
Description
3-Bromo-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide belongs to the class of benzenesulfonamides, compounds known for their wide range of biological activities and applications in medicinal chemistry. These compounds are characterized by a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups to modulate their properties and activities.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the condensation of sulfonamides with different aldehydes or ketones in the presence of catalytic or activating agents. For example, novel benzenesulfonamide derivatives have been synthesized and evaluated for their anti-cancer activities, involving cyclocondensation reactions of morpholine-substituted β-diketone with hydrazinobenzenesulfonamide hydrochloride (Kumar et al., 2020).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often confirmed using techniques such as FTIR, 1H & 13C NMR, and HRMS spectroscopic analyses. These techniques provide detailed information on the functional groups present and the overall molecular architecture. For instance, the crystal structures of similar benzenesulfonamide compounds have shown varied supramolecular architectures influenced by intermolecular interactions, such as C—H⋯πaryl and C—H⋯O hydrogen bonds (Rodrigues et al., 2015).
properties
IUPAC Name |
3-bromo-4-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O5S/c1-25-17-7-6-13(12-15(17)19)27(23,24)20-16-5-3-2-4-14(16)18(22)21-8-10-26-11-9-21/h2-7,12,20H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDISSMHKYZUNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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